molecular formula C22H14Cl3N3O3 B11065378 2-(4-chlorophenoxy)-N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide

2-(4-chlorophenoxy)-N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide

Cat. No.: B11065378
M. Wt: 474.7 g/mol
InChI Key: PNBPBEXJENMFOY-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide is a complex organic compound that features a combination of chlorinated phenyl groups and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized from hydrazides and carboxylic acids or their derivatives. For instance, 3,4-dichlorobenzohydrazide can react with a carboxylic acid derivative under cyclization conditions to form the oxadiazole ring.

    Coupling with Phenyl Groups: The oxadiazole intermediate is then coupled with 2-(4-chlorophenoxy)phenyl acetic acid through an amide bond formation. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxadiazole ring or the chlorinated phenyl groups, potentially leading to the formation of amines or dechlorinated products.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and dechlorinated products.

    Substitution: Azides, thiols, and other substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The presence of the oxadiazole ring makes it a potential candidate for use in organic electronics and photonics.

    Biological Research: It can be used as a probe to study the interactions of chlorinated aromatic compounds with biological systems.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The oxadiazole ring can interact with nucleophilic sites in proteins, potentially leading to covalent modification and inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the oxadiazole ring and the dichlorophenyl group in 2-(4-chlorophenoxy)-N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide makes it unique. These features can enhance its biological activity and stability, making it a more potent candidate for various applications compared to its simpler analogs.

Properties

Molecular Formula

C22H14Cl3N3O3

Molecular Weight

474.7 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide

InChI

InChI=1S/C22H14Cl3N3O3/c23-14-6-8-15(9-7-14)30-12-20(29)26-19-4-2-1-3-16(19)22-28-27-21(31-22)13-5-10-17(24)18(25)11-13/h1-11H,12H2,(H,26,29)

InChI Key

PNBPBEXJENMFOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=C(C=C3)Cl)Cl)NC(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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